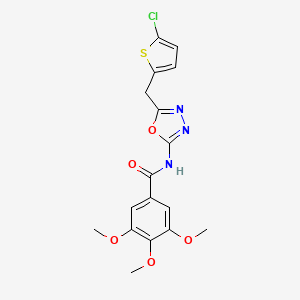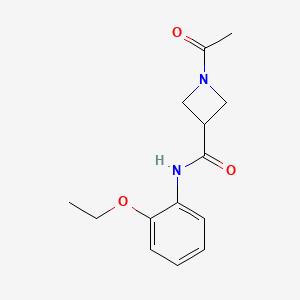![molecular formula C23H25NO5 B2793361 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-27-8](/img/structure/B2793361.png)
1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a spirocyclic lactone that contains a piperidine and a chroman ring system. It has a molecular formula of C24H27NO5 and a molecular weight of 409.47 g/mol.
作用機序
The mechanism of action of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) signaling pathway. This compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine. This suggests that this compound may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, which makes it suitable for various biological assays. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
将来の方向性
There are several future directions for research on 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative disorders. Further studies are needed to investigate the potential of this compound as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another area of interest is the development of this compound-based drugs for the treatment of cancer. Studies have shown that this compound has anti-tumor properties, and further research is needed to investigate its potential as a cancer therapy. In addition, studies are needed to investigate the safety and toxicity of this compound in humans.
合成法
The synthesis of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one involves the reaction of 4-ethoxyphenol with ethyl chloroformate to form ethyl 2-(4-ethoxyphenoxy)acetate. This intermediate is then reacted with 2,4-dihydroxybenzaldehyde to form 1-(2-(4-ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1'-[2-(4-ethoxyphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-2-27-17-7-9-18(10-8-17)28-16-22(26)24-13-11-23(12-14-24)15-20(25)19-5-3-4-6-21(19)29-23/h3-10H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHMUCQHZHTTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2793282.png)
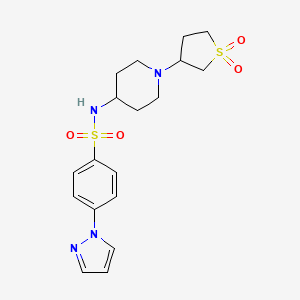

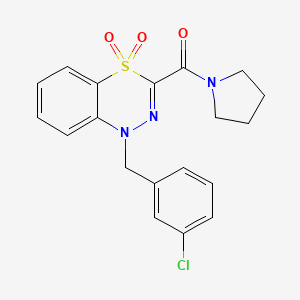
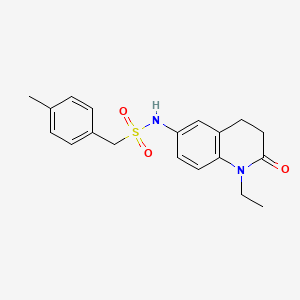
![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)
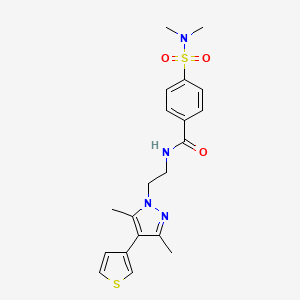
![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)
![N'-(3-chloro-2-methylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2793293.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2793294.png)
![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)
